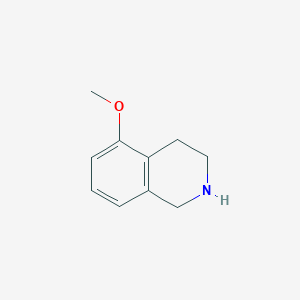

5-Methoxy-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

5-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJYXDLWQYGCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553059 | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-70-2 | |

| Record name | 1,2,3,4-Tetrahydro-5-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. This method involves the acid-catalyzed cyclization of phenethylamine derivatives with aldehydes. For 5-MeO-THIQ, a methoxy-substituted phenethylamine precursor is typically employed.

Reaction Conditions :

-

Acid Catalysts : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) at 80–100°C for 6–12 hours.

-

Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.

-

Yield : 60–75% for the cyclization step, depending on substituent electronic effects.

Example Protocol :

Bischler-Napieralski Reaction Followed by Reduction

This two-step approach involves cyclodehydration to form a dihydroisoquinoline intermediate, which is subsequently reduced.

Key Steps :

-

Cyclodehydration : Phosphoryl chloride (POCl₃) or PPA at 120°C.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol.

Yield Comparison :

| Step | Reagent | Yield (%) |

|---|---|---|

| Cyclodehydration | POCl₃ | 65–70 |

| Reduction (NaBH₄) | NaBH₄ in MeOH | 80–85 |

| Reduction (H₂/Pd-C) | 10% Pd-C, 50 psi | 90–95 |

Modern Methodological Advancements

Asymmetric Synthesis Using Chiral Auxiliaries

Recent efforts have focused on enantioselective synthesis to access (R)- and (S)-configured 5-MeO-THIQ. A notable approach utilizes Evans oxazolidinones to induce chirality during cyclization.

Procedure :

-

Condense (S)-4-benzyl-2-oxazolidinone with 3-methoxyphenethylamine.

-

Perform cyclization with TiCl₄ in DCM at −20°C.

-

Cleave the auxiliary using LiAlH₄ to yield enantiomerically pure (S)-5-MeO-THIQ.

Enantiomeric Excess (ee) : >98% as confirmed by chiral HPLC.

Flow Chemistry for Continuous Synthesis

Continuous flow reactors have been adopted to enhance reproducibility and scalability. A microreactor system demonstrated the following advantages:

-

Residence Time : 10 minutes (vs. 8 hours in batch).

-

Temperature Control : 100°C with precise thermal management.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale reduction of dihydroisoquinoline intermediates requires careful catalyst selection:

| Catalyst | Pressure (psi) | Solvent | Turnover Number (TON) |

|---|---|---|---|

| Raney Ni | 300 | Ethanol | 1,200 |

| Pd/Al₂O₃ | 100 | MeOH | 2,500 |

| PtO₂ | 50 | AcOH | 3,000 |

Cost Analysis : PtO₂ offers higher TON but increases production costs by 40% compared to Pd/Al₂O₃.

Solvent Recycling and Waste Reduction

Green chemistry principles have been integrated into industrial workflows:

-

Solvent Recovery : >90% of MeOH and DCM reclaimed via distillation.

-

Byproduct Utilization : POCl₃ waste converted to phosphate fertilizers.

Analytical Characterization and Quality Control

Spectroscopic Identification

化学反应分析

Types of Reactions

5-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, quinolines, and fully saturated tetrahydroisoquinoline derivatives .

科学研究应用

Neuroprotective Effects

5-MeO-THIQ has been studied for its neuroprotective properties, particularly in neurodegenerative diseases. Research indicates that it may help in conditions like Parkinson's disease by protecting dopaminergic neurons from oxidative stress and apoptosis. A notable case study demonstrated that 5-MeO-THIQ exhibited significant neuroprotection in models of neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a common model for Parkinson's disease .

Orexin Receptor Antagonism

The compound has been identified as a potential orexin receptor antagonist, which positions it as a candidate for treating sleep disorders such as insomnia and narcolepsy. Orexin receptors play a crucial role in regulating sleep-wake cycles and appetite. A patent describes various derivatives of tetrahydroisoquinoline that can act on orexin receptors to modulate these physiological processes .

Antioxidant Activity

5-MeO-THIQ has demonstrated antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in cells. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Table 1: Summary of Biological Activities of 5-MeO-THIQ

Cancer Research

Recent studies have explored the role of 5-MeO-THIQ derivatives as selective estrogen receptor modulators (SERMs). These compounds have shown antiproliferative activity against various cancer cell lines, including breast and endometrial cancers. For instance, specific derivatives exhibited IC50 values as low as 0.08 μg/mL against MCF-7 cells, indicating strong potential for therapeutic application in hormone-dependent cancers .

作用机制

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Additionally, it can bind to receptors, modulating their activity and influencing cellular responses .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and biochemical properties of THIQ derivatives are highly sensitive to substituent position, electronic effects, and functional group identity. Below is a detailed comparison of 5-MeO-THIQ with key analogs:

Substituent Position and Receptor Affinity

- 6-Methoxy-THIQ (6-MeO-THIQ): Dopamine D3 Receptor (D3R): In D3R ligand studies, 6-MeO-THIQ derivatives with a 7-hydroxy substituent (e.g., compound 7 in ) exhibited 65-fold higher D3R affinity compared to 6,7-dimethoxy analogs (e.g., compound 8). This highlights the importance of hydrogen-bonding interactions from phenolic groups over methoxy substituents . σ2 Receptor Selectivity: The 6-methoxy-7-hydroxy-THIQ motif improved D3R/σ2R selectivity (up to 84-fold) compared to 6,7-dimethoxy-THIQ, which reversed selectivity .

- 7-Methoxy-THIQ (7-MeO-THIQ): Antimycobacterial Activity: In benzothiazinone analogs, 6-MeO-THIQ (compound 20b) showed a 10 nM MIC against Mycobacterium tuberculosis, whereas 7-MeO-THIQ (compound 21b) was 20-fold less potent (MIC = 0.2 μM). This underscores the critical role of methoxy positioning for antimicrobial efficacy .

Pharmacokinetic and Physicochemical Properties

- Hydroxy vs. Methoxy groups increase lipophilicity, which may prolong metabolic stability but reduce solubility. For example, 6,7-dimethoxy-THIQ derivatives showed higher clogP than hydroxy analogs, correlating with altered pharmacokinetic profiles .

- Metabolism and Neurotoxicity: N-Methylation: THIQ and its derivatives (e.g., 1-methyl-THIQ) are metabolized via N-methylation, producing neurotoxic isoquinolinium ions similar to MPTP, a Parkinson’s disease-linked toxin .

Enzyme Inhibition and Cytotoxicity

- Phenylethanolamine N-Methyltransferase (PNMT): 7-Hydroxy-THIQ demonstrated superior PNMT inhibition compared to 7-methoxy-THIQ, emphasizing the role of acidic protons in enzyme binding . 5-MeO-THIQ: The 5-methoxy group’s electron-donating effects might weaken interactions with PNMT’s hydrophilic pocket, reducing inhibitory potency .

- Cytotoxicity: 6,7-Dihydroxy-THIQs (e.g., salsolinols) exhibited potent cytotoxicity in PC12h cells, while N-methyl-THIQ derivatives caused ATP depletion and mitochondrial dysfunction . 5-MeO-THIQ: Methoxy groups generally reduce cytotoxicity compared to hydroxylated analogs, but positional effects require further validation .

Data Tables

Table 2: Physicochemical and Metabolic Properties

| Compound | clogP | Metabolic Pathway | Neurotoxic Potential |

|---|---|---|---|

| 5-MeO-THIQ | ~2.1* | N-Methylation (hypothetical) | Low (predicted) |

| 6-MeO-THIQ | ~2.5 | Hydroxylation, N-Methylation | Moderate (depends on position) |

| 7-Hydroxy-THIQ | ~1.8 | Glucuronidation | High (via oxidation) |

| 6,7-Dimethoxy-THIQ | ~3.0 | Demethylation | Low (untested) |

*Estimated based on analogs.

生物活性

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-MeO-THIQ features a methoxy group attached to the tetrahydroisoquinoline backbone. This structural modification is significant as it influences the compound's interaction with biological targets. The molecular formula for 5-MeO-THIQ is , with a molecular weight of approximately 163.22 g/mol.

The biological activity of 5-MeO-THIQ is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : 5-MeO-THIQ has been shown to inhibit specific enzymes, which can alter biochemical pathways critical in disease states.

- Receptor Binding : The compound binds to neurotransmitter receptors, influencing cellular responses and potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.

Neuroprotective Effects

Research indicates that 5-MeO-THIQ exhibits neuroprotective properties , which may help protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's .

Antioxidant Activity

The compound demonstrates notable antioxidant activity , scavenging free radicals and thereby preventing cellular damage. This property is essential for maintaining neuronal health and could have implications in treating conditions characterized by oxidative stress .

Antitumor Potential

Studies have explored the antitumor potential of 5-MeO-THIQ, revealing cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human oral squamous cell carcinoma (OSCC) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 5-MeO-THIQ:

- Neuroprotective Study : A study demonstrated that 5-MeO-THIQ effectively reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Antioxidant Assessment : In vitro assays showed that 5-MeO-THIQ significantly decreased reactive oxygen species (ROS) levels in cultured neuronal cells, highlighting its role as an antioxidant.

- Cytotoxicity Evaluation : A quantitative structure–activity relationship (QSAR) analysis indicated that derivatives of tetrahydroisoquinoline, including 5-MeO-THIQ, possess varying degrees of cytotoxicity against cancer cells, with some derivatives exhibiting higher tumor specificity .

Comparative Analysis with Related Compounds

To contextualize the biological activity of 5-MeO-THIQ, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxytryptamine | Indole structure with methoxy group | Neurotransmitter activity |

| 6-Methoxy-2-(N,N-dimethylamino)tetrahydroisoquinoline | Tetrahydroisoquinoline core | Antidepressant effects |

| 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | Bromine at position 8 | Neuropharmacological effects |

常见问题

Q. What are the key synthetic strategies for preparing 5-methoxy-THIQ derivatives, and how do reaction conditions influence product purity?

Synthesis of 5-methoxy-THIQ derivatives typically involves cyclization of precursors like methoxy-substituted benzaldehydes with amines or sulfonylating agents. For example:

- Pictet-Spengler reactions using γ- or δ-oxo acids can yield tetracyclic lactams with high diastereoselectivity .

- Sulfonylation of tetrahydroisoquinoline intermediates with methylsulfonyl chlorides under anhydrous conditions achieves functionalization at the 2-position .

Key factors: - Temperature : Elevated temperatures (e.g., microwave-assisted heating at 150°C) improve reaction efficiency .

- Catalysts : Copper catalysts enable transfer hydrogenation for reducing nitro groups in intermediates .

Purity (>97%) is validated via HPLC and NMR spectroscopy .

Q. How can NMR spectroscopy resolve structural ambiguities in methoxy-THIQ derivatives?

1H and 13C NMR are critical for:

- Substituent positioning : Methoxy protons resonate at δ 3.2–3.8 ppm, while aromatic protons in the THIQ core appear between δ 6.5–7.5 ppm .

- Diastereomer differentiation : Coupling constants (e.g., J = 8.3 Hz for axial protons) and NOE effects distinguish stereoisomers .

Example: In 6-methoxy-THIQ derivatives, splitting patterns of the tetrahydro ring protons (δ 2.8–3.4 ppm) confirm chair conformations .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of methoxy-THIQ derivatives?

- Methoxy groups increase lipophilicity, improving CNS penetration .

- Steric hindrance from tert-butyl carboxylates reduces metabolic degradation .

Q. How can computational methods optimize THIQ derivatives for target selectivity?

- Molecular docking : Predict interactions with PDE4B (e.g., hydrogen bonding with Gln-443) .

- Pharmacophore modeling : Identifies critical features like hydrophobic pockets for D3 receptor binding .

Case study: Virtual screening using 3D databases identified PD0073527, a THIQ-1-one derivative with anticonvulsant EC50 = 1.2 µM .

Q. How should researchers resolve contradictions in receptor affinity data for methoxy-THIQ derivatives?

- Contradiction : 7-Methoxy groups enhance PDE4B inhibition but reduce D3R selectivity .

- Methodology :

- Comparative assays : Test analogs against parallel targets (e.g., D3R vs. σ2 receptors) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish competitive vs. allosteric effects.

- Metabolic profiling : Assess if contradictory results arise from in vivo metabolite interference .

Methodological Tables

Q. Table 1. Key Analytical Techniques for THIQ Characterization

| Technique | Application | Example Data |

|---|---|---|

| HPLC-MS | Purity assessment | >98% purity for tert-butyl carboxylates |

| X-ray crystallography | Stereochemical confirmation | Dihedral angle = 45.2° in lactam derivatives |

| Circular Dichroism | Enantiomer differentiation | Δε = +12.3 at 254 nm for (S)-isomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。